Erucic anhydride
Overview
Description
Synthesis Analysis
The synthesis of compounds related to erucic anhydride involves various chemical reactions, including the Diels-Alder reaction, which is a common method for forming carbon-carbon bonds in organic chemistry. For instance, the synthesis of S-erucyl coenzyme A from N-hydroxysuccinimide ester of erucic acid and coenzyme A has been reported, showcasing the methodologies that could potentially be applied to erucic anhydride synthesis (Chauban & Dakshinamurti, 1980).
Molecular Structure Analysis
The molecular structure of compounds closely related to erucic anhydride, such as anhydrides derived from fatty acids, can be determined using techniques like X-ray crystallography. For example, the crystal structure of N-carboxy-L-leucine anhydride provides insights into the arrangement of anhydride rings and side chains, which can be relevant for understanding the structural aspects of erucic anhydride (Kanazawa et al., 1978).
Chemical Reactions and Properties
The chemical reactivity of anhydrides, including those related to erucic acid, often involves acylation and condensation reactions. The rich chemistry of maleic anhydride, for example, demonstrates the potential reactions erucic anhydride could undergo, such as Michael reactions, electrophilic addition, and formation of Diels-Alder adducts (Tallon, 2016).
Physical Properties Analysis
The physical properties of anhydrides are crucial for their handling and application in synthesis. While specific data on erucic anhydride's physical properties are not directly available, studies on similar compounds, like acetic anhydride, reveal important aspects such as melting points, crystalline structure, and hydrogen bonding patterns, which can be indicative of erucic anhydride's physical characteristics (Seidel et al., 2016).
Chemical Properties Analysis
The chemical properties of erucic anhydride would likely mirror those of related fatty acid anhydrides, characterized by their reactivity towards nucleophiles, hydrolysis to form the corresponding carboxylic acids, and participation in various organic reactions. The analysis of fatty acid anhydrides and polyanhydrides provides a foundation for understanding these reactions and the stability of anhydrides in different conditions (Kumar et al., 2002).
Scientific Research Applications
Influenza A Virus Treatment : Erucic acid from Isatis indigotica Fort. has been found to suppress influenza A virus replication and inflammation by inactivating NF-κB and p38 MAPK signaling pathways. This suggests a potential treatment for influenza A (Liang et al., 2019).
Memory Performance Improvement : In mice with scopolamine-induced memory deficits, erucic acid improved memory performance. This indicates its potential as a novel therapeutic agent for cognitive deficits like Alzheimer's disease (Kim et al., 2016).
X-linked Adrenoleukodystrophy Treatment : Dietary erucic acid therapy effectively lowers plasma C26:0 levels to normal in patients with X-linked adrenoleukodystrophy, potentially preventing further demyelination in some mildly affected boys (Rizzo et al., 1989).
Pharmacological Significance : Erucic acid, found in oils like canola, mustard, and rapeseed, has high affinity for human serum albumin. This contributes to its pharmacological significance and importance in clinical medicine (Rabbani et al., 2017).
Potential Heart Damage : When bound to bovine serum albumin, erucic acid forms hydrophobic forces and hydrogen bonds, which could cause heart damage if overconsumed (Shu et al., 2015).
Dual Properties : Erucic acid possesses both beneficial and toxic properties. Further research is needed to confirm its toxicity, neuroprotective, cytotoxic properties, and its role as a drug carrier (Galanty et al., 2023).
Synthesis of S-erucyl Coenzyme A : A study presents a convenient method for synthesizing S-erucyl coenzyme A from N-hydroxysuccinimide ester of erucic acid and coenzyme A, with a superior yield compared to other methods (Chauban & Dakshinamurti, 1980).
Waste Conversion : The recombinant yeast Yarrowia lipolytica can convert waste materials into erucic acid, with potential applications in lubricants, biodiesel, and composite materials (Gajdoš et al., 2020).
Purification for Treatment : Erucic acid can be purified using high-performance liquid chromatography and crystallization, which is crucial for producing high-purity erucic acid for treating adrenoleukodystrophy (Painuly & Grill, 1992).
Biodegradable Poly(anhydride-ester) : Derived from salicylic acid, it has potential applications in various fields, including inflammatory bowel disease, with pH-dependent degradation rates (Erdmann & Uhrich, 2000).
Future Directions
The global Erucic Acid market displayed a consumption of 215 thousand tonnes in 2022 and is expected to grow at a steady CAGR of 4.01% during the forecast period until 2032 . Erucic acid is a versatile chemical that is utilized in a variety of products, including lubricants, polymers, hygiene products and cosmetics, and pharmaceuticals .
properties
IUPAC Name |
[(Z)-docos-13-enoyl] (Z)-docos-13-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H82O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43(45)47-44(46)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-42H2,1-2H3/b19-17-,20-18- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWSCSGKAPKSBZ-CLFAGFIQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCCC=CCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCC/C=C\CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H82O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Erucic anhydride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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